![molecular formula C5H12N2 B084644 Acetone dimethylhydrazone CAS No. 13483-31-3](/img/structure/B84644.png)
Acetone dimethylhydrazone
Overview
Description
Synthesis Analysis
The synthesis of acetone derivatives involves various chemical reactions, highlighting the reactivity and adaptability of acetone in synthetic chemistry. For instance, tosylhydrazones of carbonyl compounds can be converted into carbonyl compounds under mild conditions through treatment with dimethyldioxirane generated in situ from acetone and potassium peroxymonosulfate (Jung, Kim, & Kim, 1992). Additionally, the reaction between acetone arylhydrazones and acetyl isocyanate produces 4-acetyl-1-aryl-3,3-dimethyl-1,2,4-triazolidin-5-ones, demonstrating acetone's utility in generating complex structures (Sarathi & Hank, 1990).
Molecular Structure Analysis
The molecular structure of acetone derivatives is characterized by diverse bonding and aggregation patterns. For example, acetone 2,4-dinitrophenylhydrazone exhibits supramolecular aggregation, with molecules linked by hydrogen bonds and π-π stacking interactions, indicating a complex structural behavior (Wardell, Howie, Low, & Glidewell, 2007).
Chemical Reactions and Properties
Acetone and its derivatives undergo various chemical reactions, illustrating their reactivity. For instance, chemiluminescence studies of dimethyldioxetanone reveal the unimolecular generation of excited singlet and triplet acetone, showcasing the energetic transitions and reactive pathways acetone derivatives can participate in (Schmidt & Schuster, 1980).
Physical Properties Analysis
The physical properties of acetone and its derivatives, such as dimethyl sulfoxide, reflect their intermolecular interactions and structural orientation. For instance, orientational correlations in liquid acetone and dimethyl sulfoxide have been explored, revealing the alignment of dipoles and the influence of molecular symmetry on spatial orientation and interactions (McLain, Soper, & Luzar, 2006).
Chemical Properties Analysis
The chemical properties of acetone derivatives, such as their reactivity in various solvents and under different conditions, have been extensively studied. For example, the dehydration of D-fructose to 5-hydroxymethylfurfural in sub- and supercritical acetone showcases the solvent's role in facilitating significant chemical transformations (Bicker, Hirth, & Vogel, 2003).
Scientific Research Applications
Environmental Monitoring : ADMH is formed during the reaction of acetone with 1,1-dimethylhydrazine (1,1-DMH), a rocket fuel component. Solid-phase microextraction with preliminary derivatization using acetone is developed for express determination of 1,1-DMH in water samples, where ADMH is a key intermediate. This method is noted for its simplicity, accuracy, and low detection limit, making it suitable for environmental monitoring in areas of rocket-carriers fall (Abilev, Kenessov, & Batyrbekova, 2014).
Chemical Synthesis : ADMH is involved in the synthesis of phosphorus-containing derivatives. It's demonstrated that the phosphorylated derivative is not directly obtained by phosphorylating ADMH but through the Abramov reaction from aminoacetone, which interacts with ADMH. This provides insights into synthesizing phosphorus hydrazones as a method to dispose of unsymmetrical dimethylhydrazine (Ryapisova, Solyashinova, Fridland, & Khasanova, 2021).
Medical Implications : ADMH is indirectly related to medical research through its parent compound, acetone. Acute acetone inhalation injury has been studied, revealing that it can lead to rhabdomyolysis and acute renal failure. This research underscores the potential toxic effects of acetone and related compounds like ADMH on human health (Piątkowski, Gröger, Bozkurt, Fuchs, & Pallua, 2007).
Safety and Hazards
Acetone dimethylhydrazone is classified as a highly flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
Future Directions
Mechanism of Action
Target of Action
Acetone dimethylhydrazone is primarily used in the synthesis of unsymmetrical ketones . The primary targets of this compound are the carbonyl groups in other organic compounds, where it acts as a nucleophile .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an alkyl group is transferred from one molecule to another. This compound, acting as a nucleophile, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-nitrogen bond and the creation of a hydrazone .
Biochemical Pathways
The biochemical pathway most relevant to the action of this compound is the synthesis of unsymmetrical ketones . This process involves the successive alkylation of this compound, leading to the formation of unsymmetrical ketones . This pathway is similar to the Wolff-Kishner reduction, a well-known method for reducing carbonyl compounds to hydrocarbons .
Result of Action
The primary result of the action of this compound is the formation of unsymmetrical ketones . These compounds have a wide range of applications in organic synthesis, making this compound a valuable tool in the field of chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool to maintain its stability . The reaction conditions, such as temperature and the presence of other reactants, can also significantly impact the efficacy of its action .
properties
IUPAC Name |
N-methyl-N-(propan-2-ylideneamino)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMDKUVIBSETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158998 | |
Record name | 2-Propanone, dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13483-31-3 | |
Record name | 2-Propanone, dimethylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, dimethylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone Dimethylhydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of acetone dimethylhydrazone in organic chemistry?
A1: this compound serves as a valuable reagent in organic synthesis for preparing ketones, particularly unsymmetrical ketones. [, , , ] This method involves successive alkylation of the hydrazone, followed by hydrolysis to yield the desired ketone. [, , ]
Q2: Can you provide an example of how this compound is used to synthesize a specific compound?
A2: Researchers successfully utilized this compound in the synthesis of (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran, a pheromone found in insects. [] The synthesis involved a multi-step process where lithiated this compound reacted with a tosylated diol intermediate. []
Q3: Besides ketones, are there other classes of compounds that can be synthesized using this compound?
A3: Yes, this compound is also a precursor for synthesizing spiroacetal pheromones. [] The process involves alkylation of the hydrazone with appropriate electrophiles, followed by acid-catalyzed cleavage and ring closure. []
Q4: Can this compound be used to synthesize complex natural products?
A4: Yes, a study demonstrated the use of this compound in synthesizing exogonic acid, a natural product found in the resin of the Brazilian tree Ipomoea operculata. [] The synthesis strategy involved a series of reactions, including sequential alkylation of anions derived from this compound. []
Q5: Are there any analytical techniques that utilize this compound?
A5: this compound plays a crucial role in the gas chromatographic determination of 1,1-dimethylhydrazine in water samples. [] This method involves derivatizing 1,1-dimethylhydrazine with acetone to form the more volatile and hydrophobic this compound, enabling efficient extraction and analysis. []
Q6: Are there any safety concerns associated with using this compound?
A6: While the provided research focuses on the synthetic applications of this compound, it's important to note that 1,1-dimethylhydrazine, a precursor to this compound, is highly reactive and considered hazardous. [] Appropriate safety precautions should always be taken when handling these chemicals.
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